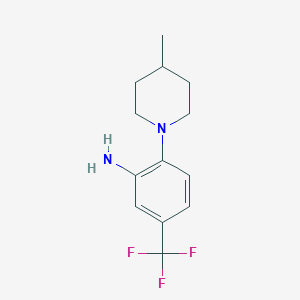

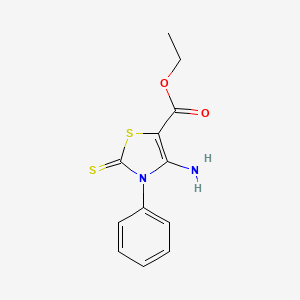

Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C12H12N2O2S2 . It is used for research purposes. The IUPAC name of this compound is ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1H-1lambda3-thiazole-5-carboxylate .

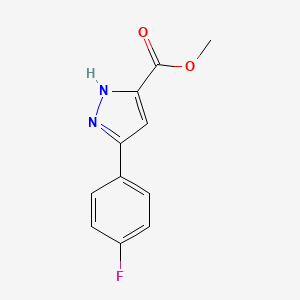

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its IUPAC name and InChI code. The InChI code is 1S/C14H17N2O2S2/c1-4-18-13(17)11-12(15)16(14(19)20-11)10-8(2)6-5-7-9(10)3/h5-7,20H,4,15H2,1-3H3 . This indicates that the compound contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom.Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.43 . It is stored at a temperature between 2 and 8 degrees Celsius .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a valuable building block for synthesizing heterocyclic compounds. Its reactivity has been explored in the synthesis of various heterocycles, demonstrating its potential in creating compounds with significant biological and pharmacological properties. For instance, its application in synthesizing 4-phosphorylated derivatives of 1,3-azoles (oxazoles, thiazoles, selenazoles, imidazoles) showcases its versatility in modifying chemical and biological properties through synthesis methodologies involving metallic derivatives of imidazole and phosphorus halides, among others (Abdurakhmanova et al., 2018).

Pharmacological Importance

The compound's derivatives, such as 1,3-thiazolidin-4-ones and related analogues, have displayed significant pharmacological importance. These derivatives, found in various pharmaceuticals, have shown potential activities against different diseases, highlighting the compound's role in medicinal chemistry. The synthesis of these nuclei began in the mid-nineteenth century, with evolving methodologies leading to the development of compounds with structural and biological properties of interest. Notably, these derivatives have been explored for green synthesis, reflecting an environmental consciousness in pharmaceutical development (Santos et al., 2018).

Antioxidant and Anti-inflammatory Agents

The synthesis of benzofused thiazole derivatives has been directed towards finding alternative antioxidant and anti-inflammatory agents. These derivatives have been evaluated for their in vitro antioxidant and anti-inflammatory activities, demonstrating the potential of ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate-based compounds in therapeutic applications. Molecular docking studies further support the biological activity potential of these compounds, suggesting a promising future for their evaluation as anti-inflammatory agents and antioxidants (Raut et al., 2020).

Chemical Reactivities and Biological Activities

The compound has been a focus of studies exploring its chemical reactivities and biological activities, particularly in the synthesis of functionalized 3-thioxo-1,2,4-triazin-5-ones and derivatives. These studies highlight the compound's applications in the medicinal, pharmacological, and biological fields, indicating its significance as a drug, semi-drug, and bioactive system. The reactivity towards electrophilic and nucleophilic reagents under various conditions suggests a wide range of possible modifications, enhancing its utility in developing anticancer, anti-HIV, and antimicrobial agents (Makki et al., 2019).

Propiedades

IUPAC Name |

ethyl 4-amino-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S2/c1-2-16-11(15)9-10(13)14(12(17)18-9)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGRRZHUVITJLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222306 |

Source

|

| Record name | 5-Thiazolecarboxylic acid, 4-amino-2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate | |

CAS RN |

7202-71-3 |

Source

|

| Record name | 5-Thiazolecarboxylic acid, 4-amino-2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007202713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazolecarboxylic acid, 4-amino-2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid](/img/structure/B1348895.png)

![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)

![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)